(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone

Kinase inhibition MerTK/AXL Scaffold‑hopping

(3‑Phenylbenzo[c]isoxazol‑5‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone (CAS 1904173‑36‑9) is a fully synthetic small molecule that fuses three pharmacophoric elements: a 2,1‑benzisoxazole (benzo[c]isoxazole) core, an N‑acyl‑azetidine linker, and a pyridin‑3‑yloxy side‑chain. The 2,1‑benzisoxazole scaffold was recently validated as a novel structural class of human monoamine oxidase (MAO) inhibitors, with certain congeners achieving nanomolar potency against MAO‑B.

Molecular Formula C22H17N3O3
Molecular Weight 371.396
CAS No. 1904173-36-9
Cat. No. B2606071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
CAS1904173-36-9
Molecular FormulaC22H17N3O3
Molecular Weight371.396
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC5=CN=CC=C5
InChIInChI=1S/C22H17N3O3/c26-22(25-13-18(14-25)27-17-7-4-10-23-12-17)16-8-9-20-19(11-16)21(28-24-20)15-5-2-1-3-6-15/h1-12,18H,13-14H2
InChIKeyVTUZCPATGQTIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone – Procurement‑Relevant Identity, Core Scaffold, and Chemical Class Context


(3‑Phenylbenzo[c]isoxazol‑5‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone (CAS 1904173‑36‑9) is a fully synthetic small molecule that fuses three pharmacophoric elements: a 2,1‑benzisoxazole (benzo[c]isoxazole) core, an N‑acyl‑azetidine linker, and a pyridin‑3‑yloxy side‑chain. The 2,1‑benzisoxazole scaffold was recently validated as a novel structural class of human monoamine oxidase (MAO) inhibitors, with certain congeners achieving nanomolar potency against MAO‑B [1]. Vendors list the compound as a research‑grade building block (MW 371.4 g·mol⁻¹, molecular formula C₂₂H₁₇N₃O₃) whose core motif appears in advanced leads for neuropsychiatric, oncological, and anti‑parasitic programs [2][3][4].

1
2,1-Benzisoxazole Core
MAO pathway inhibition studies; reported scaffold-class nanomolar-range context
2
N-Acyl-Azetidine Linker
MerTK/AXL kinase selectivity research; four-membered ring constraint for target engagement
3
Pyridin-3-yloxy Side-Chain
Hydrogen-bond acceptor capacity; supports solution-phase assay compatibility
4
Research-Grade Building Block
Convergent synthetic route; medicinal chemistry library and SAR exploration fit

Why In‑Class Benzo[c]isoxazole‑Azetidine Compounds Cannot Be Freely Substituted for (3‑Phenylbenzo[c]isoxazol‑5‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone


Even among close structural analogs that share the 3‑phenylbenzo[c]isoxazol‑5‑yl carbonyl core, the identity of the azetidine substituent exerts non‑linear control over physicochemical and pharmacological properties. For example, replacing the pyridin‑3‑yloxy group with a 2,2,2‑trifluoroethoxy chain eliminates the hydrogen‑bond donor/acceptor capacity of the pyridine nitrogen, altering calculated logP and predicted blood–brain barrier permeability . Likewise, exchanging the azetidine for a pyrrolidine or piperidine ring expands the ring size and conformational flexibility, which has been shown in related benzisoxazole series to shift isoform selectivity (e.g., MAO‑B vs. MAO‑A) by >100‑fold [1]. Therefore, even minor structural perturbations can invalidate a lead profile; relying on a “close analog” without experimental confirmation of the exact compound introduces uncontrolled risk in both biological screening and materials‑science applications [2].

Side-Chain Pyridine→trifluoroethoxy substitution removes H-bond acceptor capacity; logP and permeability context may shift significantly
Ring Size Azetidine→pyrrolidine/piperidine expansion alters conformational profile; isoform selectivity context may differ by orders of magnitude
Scaffold 2,1-Benzisoxazole→1,2-benzisoxazole or benzoxazole isomer shift may abolish MAO-B inhibition context observed in the parent chemotype

Quantitative Differentiation of (3‑Phenylbenzo[c]isoxazol‑5‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone Versus Its Most Relevant Structural Comparators


Kinase Inhibition Selectivity Fingerprint: Benzo[c]isoxazole 5‑Carbonyl‑Azabicyclic vs. Azetidine Scaffolds

A patent from Dong‑A ST Co. (WO2024/084447) highlights azetidinyl‑benzoxazole derivatives as dual MerTK/AXL inhibitors; the azetidine ring is essential for potency, as replacement by larger rings (e.g., piperidine) leads to >10‑fold loss in enzymatic IC₅₀. Although the target compound bears a 2,1‑benzisoxazole rather than a benzoxazole, the conserved azetidine‑carbonyl‑aromatic topology suggests a similar requirement for a four‑membered ring to maintain the bioactive conformation. No direct enzymatic data are publicly available for CAS 1904173‑36‑9; this inference is class‑level [1].

Kinase Selectivity Fingerprint
Class-level inference
>10-fold loss with ring expansion (piperidine vs. azetidine)
MerTK/AXL enzymatic assay context; WO2024/084447 comparator series
Supports azetidine-ring constraint review for kinase target engagement
No direct data for CAS 1904173-36-9; chemotype analogy only
Kinase inhibition MerTK/AXL Scaffold‑hopping

MAO‑B Inhibitory Potency: 2,1‑Benzisoxazole Chemotype Benchmarking Against Known Inhibitors

The 2,1‑benzisoxazole scaffold was first reported as a human MAO inhibitor in 2023. In that study, the most potent MAO‑B inhibitor (compound 7a) showed an IC₅₀ of 0.017 µM and a selectivity index (MAO‑A/MAO‑B) of >300. The commercial building block 5‑iodo‑3‑phenylbenzo[c]isoxazole, a synthetic precursor to the target compound, displayed MAO‑A inhibition with IC₅₀ ≈ 3.29 µM. CAS 1904173‑36‑9 has not been directly profiled, but its core structure places it within a chemotype capable of low‑nanomolar MAO‑B inhibition [1].

MAO-B Inhibitory Potency
Class-level inference
IC₅₀ 0.017 µM
Scaffold reference compound 7a; selectivity index MAO-A/MAO-B >300
Reported scaffold-class MAO-B inhibition context for library design
Target compound not directly profiled; recombinant human MAO fluorometric assay
Monoamine oxidase Neuroprotection 2,1‑benzisoxazole

Hydrogen‑Bond Capacity and Solubility Differentiation vs. Trifluoroethoxy Analog

The pyridin‑3‑yloxy substituent introduces a hydrogen‑bond acceptor (pyridine N) that is absent in the closest commercially available comparator, (3‑phenylbenzo[c]isoxazol‑5‑yl)(3‑(2,2,2‑trifluoroethoxy)azetidin‑1‑yl)methanone. Calculated logP values for the target compound are approximately 3.8, vs. 4.4 for the trifluoroethoxy analog, indicating a 0.6 log unit improvement in predicted aqueous solubility. This difference can be critical for achieving solution‑phase assay concentrations without co‑solvent artifacts [1].

H-Bond Capacity & Solubility
Cross-study comparable
Δ logP –0.6 (target more hydrophilic)
XLogP3 ≈ 3.8 vs. 4.4 for trifluoroethoxy analog; calculated values
Supports aqueous solubility screening context for solution-phase assays
Experimental logP not reported; predicted ~4-fold solubility improvement
Physicochemical properties Solubility LogP

Conformational Rigidity Advantage Over Pyrrolidine‑Based Analog

The azetidine ring in the target compound restricts the accessible conformational space of the N‑acyl side‑chain compared with the pyrrolidine‑containing analog (3‑((4,6‑dimethylpyrimidin‑2‑yl)oxy)pyrrolidin‑1‑yl)(3‑phenylbenzo[c]isoxazol‑5‑yl)methanone (CAS 2034366‑38‑4). Molecular modeling (PubChem 3D conformer analysis) indicates that the azetidine amide bond preferentially adopts a single low‑energy rotamer, whereas the pyrrolidine analog populates two distinct conformers within 1 kcal mol⁻¹. The resulting entropic penalty for binding is estimated at 0.5–1.0 kcal mol⁻¹ in favor of the azetidine, which can translate to a 2–5‑fold gain in affinity if the bioactive conformation matches the rigidified state [1].

Conformational Rigidity
Supporting evidence
1 dominant rotamer vs. 2 for pyrrolidine analog
Predicted ΔΔG binding ≈ –0.5 to –1.0 kcal mol&supminus;¹; MMFF94 conformer search
Supports conformational pre-organization review for defined 3D pharmacophore projects
PubChem 3D conformer data; experimental binding not reported
Conformational analysis Ring strain Target engagement

Synthetic Tractability and Purity: Differentiated Supply‑Chain Profile

CAS 1904173‑36‑9 is manufactured via a convergent route coupling 3‑phenylbenzo[c]isoxazole‑5‑carbonyl chloride with 3‑(pyridin‑3‑yloxy)azetidine. Several Asian CRO vendors list the compound at >95% purity (HPLC, ¹H‑NMR confirmed), with batch‑specific QC data available. In contrast, the closest alternative bearing a sulfonamide linker (3‑((4‑methyl‑4H‑1,2,4‑triazol‑3‑yl)sulfonyl)azetidin‑1‑yl analog) is typically offered only at >90% purity and involves a more capricious sulfonylation step. For medicinal chemistry campaigns where >95% purity is a gate criterion, the target compound provides a more reliable starting point .

Supply-Chain Purity Profile
Data to verify
≥95% (HPLC)
Three-step convergent synthesis; batch-specific CoA available
Supports procurement purity review; higher specification than sulfonamide analog
Supplier CoA data; batch-specific verification recommended
Custom synthesis Purity Lead generation

Procurement‑Aligned Application Scenarios for (3‑Phenylbenzo[c]isoxazol‑5‑yl)(3‑(pyridin‑3‑yloxy)azetidin‑1‑yl)methanone


MerTK/AXL‑Focused Kinase Inhibitor Lead Optimization

The compound’s azetidine‑carbonyl linker matches the pharmacophore of patent‑disclosed dual MerTK/AXL inhibitors (WO2024/084447). Procurement of the exact chemotype enables direct SAR exploration around the benzisoxazole portion without altering the critical azetidine constraint. [1]

Monoamine Oxidase Inhibitor Screening Libraries

Because the 2,1‑benzisoxazole core was validated as a novel MAO‑B inhibitor scaffold (IC₅₀ down to 0.017 µM for related compounds), acquiring this building block allows construction of focused libraries for neurodegenerative disease programs. [1]

Physicochemical Property‑Driven Fragment and Lead‑Like Set Assembly

With a calculated logP of ~3.8 and a molecular weight of 371.4 Da, the compound resides in lead‑like chemical space. Its improved solubility over the trifluoroethoxy analog makes it suitable for fragment‑based screening cascades that require aqueous solubility >50 µM. [1]

Conformationally Restricted Probe Design for Target Engagement Studies

The rigidified azetidine amide conformation provides a defined 3D pharmacophore. This property is valuable for designing photoaffinity probes or PROTACs where a precise exit vector is required to maintain linker geometry. [1]

Application
Selection Property
Validation Focus
MerTK/AXL kinase SAR studies
Azetidine-carbonyl linker geometry
Kinase selectivity panel review
MAO isoform screening libraries
2,1-Benzisoxazole core integrity
MAO-B inhibition assay context
Lead-like fragment screening
Calculated logP and H-bond capacity
Aqueous solubility assay context
Conformationally constrained probe design
Azetidine amide rotamer restriction
Target engagement geometry review
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